Oxadiazon

Description

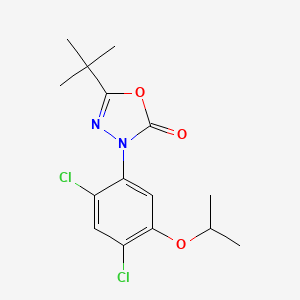

Structure

3D Structure

Propriétés

IUPAC Name |

5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNUNORXWHYHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O3 | |

| Record name | OXYDIAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024239 | |

| Record name | Oxadiazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxydiazon is a crystalline solid. Used as an herbicide., White odorless solid; [Merck Index] | |

| Record name | OXYDIAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxadiazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °C), Soluble in solvents, In water, 0.7 mg/l @ 24 °C | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 mg/l | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg], 1.15X10-7 mm Hg @ 22 °C | |

| Record name | Oxadiazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

19666-30-9 | |

| Record name | OXYDIAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxadiazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxadiazon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadiazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXADIAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6U0E0YTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxadiazon on Protoporphyrinogen Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxadiazon is a selective, pre-emergent herbicide belonging to the oxadiazole chemical family. Its herbicidal activity stems from the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. This inhibition leads to the accumulation of protoporphyrinogen IX (Protogen IX), which subsequently auto-oxidizes to form protoporphyrin IX (Proto IX). Proto IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid lipid peroxidation, cell membrane disruption, and ultimately, plant death. This technical guide provides a comprehensive overview of the mechanism of action of this compound on PPO, including its inhibitory kinetics, the molecular basis of its interaction with the enzyme, and the downstream cellular effects. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (EC 1.3.3.4) is a flavoprotein that catalyzes the six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX. This reaction is the last common step in the biosynthesis of chlorophylls (B1240455) and hemes, making PPO an essential enzyme for most living organisms. In plants, two isoforms of PPO exist: one located in the chloroplast (PPO1) and the other in the mitochondria (PPO2). Both isoforms are targets for PPO-inhibiting herbicides.

This compound's Inhibition of PPO: A Molecular Perspective

This compound acts as a potent inhibitor of PPO. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate, Protogen IX, from binding and being oxidized.

Quantitative Inhibition Data

The inhibitory potency of this compound against PPO has been quantified, particularly in studies of herbicide resistance. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the effectiveness of an inhibitor. For the chloroplast-targeted PPO1 from the weed Eleusine indica (goosegrass), significant differences in IC50 values have been observed between susceptible and resistant biotypes.

| Plant Species | PPO Isoform | Biotype | This compound IC50 (µM) |

| Eleusine indica | PPO1 | Susceptible (S) | 0.38 ± 0.05 |

| Eleusine indica | PPO1 | Resistant (R) | 6.7 ± 0.6 |

Table 1: IC50 values of this compound for susceptible and resistant PPO1 from Eleusine indica.

Molecular Basis of Resistance

Research has identified a specific genetic mutation that confers resistance to this compound in Eleusine indica. This resistance is attributed to a single nucleotide polymorphism in the PPO1 gene, resulting in an Alanine to Threonine substitution at position 212 (A212T).

Computational structural modeling suggests that the presence of the bulkier threonine residue in the active site of the resistant PPO1 isoform creates repulsive electrostatic interactions that hinder the binding of this compound. This steric hindrance reduces the affinity of the herbicide for the enzyme, leading to the observed increase in the IC50 value and subsequent resistance in the field.

Downstream Cellular Effects of PPO Inhibition

The inhibition of PPO by this compound triggers a cascade of cytotoxic events, ultimately leading to plant death.

Accumulation of Protoporphyrin IX and ROS Generation

Inhibition of PPO leads to the accumulation of its substrate, Protogen IX, which then leaks from the chloroplasts and mitochondria into the cytoplasm. In the cytoplasm, Protogen IX is non-enzymatically oxidized to Proto IX. Proto IX is a highly effective photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This and other reactive oxygen species (ROS) are the primary agents of cellular damage.

Caption: Signaling pathway of this compound-induced phytotoxicity.

Lipid Peroxidation and Membrane Disruption

The generated ROS, particularly singlet oxygen, are highly reactive and readily attack polyunsaturated fatty acids in cellular membranes. This process, known as lipid peroxidation, initiates a chain reaction that degrades lipids, leading to a loss of membrane integrity. The disruption of the plasma membrane and organellar membranes results in cellular leakage, desiccation, and ultimately, cell death. The visible symptoms of this compound treatment in plants, such as chlorosis, necrosis, and wilting, are a direct consequence of this widespread cellular damage.

Experimental Protocols

Heterologous Expression and Purification of E. indica PPO1

This protocol describes the expression of wild-type and A212T mutant E. indica PPO1 in Escherichia coli for in vitro inhibition studies.

4.1.1. Gene Synthesis and Cloning:

-

Synthesize the coding sequences for the mature wild-type (S) and A212T mutant (R) E. indica PPO1, codon-optimized for E. coli expression.

-

Clone the synthesized genes into a suitable expression vector, such as pRSetB, which allows for the production of an N-terminally His-tagged fusion protein.

4.1.2. Protein Expression:

-

Transform E. coli BL21(DE3) cells with the recombinant plasmids.

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the cultures at 18°C for 16-20 hours with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.3. Protein Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the His-tagged PPO1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialyze the eluted protein against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Caption: Workflow for heterologous expression and purification of PPO1.

PPO Inhibition Assay

This spectrophotometric assay measures the activity of PPO by monitoring the formation of Proto IX.

4.2.1. Reagents:

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.5 mM dithiothreitol (B142953) (DTT), and 0.1% (v/v) Tween 20.

-

Substrate: 10 mM Protoporphyrinogen IX (Protogen IX) in 100 mM HEPES-KOH (pH 7.5) containing 20 mM DTT. Prepare fresh.

-

Inhibitor: this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).

4.2.2. Procedure:

-

Prepare a reaction mixture containing assay buffer and the desired concentration of this compound (or DMSO for the control).

-

Add the purified PPO1 enzyme to the reaction mixture and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Protogen IX substrate.

-

Immediately monitor the increase in absorbance at 630 nm (the absorbance maximum of Proto IX) for 10-15 minutes using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Molecular Docking of this compound into the PPO Active Site

This protocol outlines the computational steps to model the interaction between this compound and PPO.

4.3.1. Software and Preparation:

-

Molecular modeling software (e.g., AutoDock, Glide, or similar).

-

Obtain the 3D structure of a plant PPO from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D conformer of the this compound molecule and optimize its geometry using a suitable force field.

4.3.2. Docking Procedure:

-

Define the binding site on the PPO protein, typically centered on the known active site residues.

-

Set up a grid box that encompasses the defined binding site.

-

Perform the docking simulation to generate a series of possible binding poses of this compound within the active site.

-

Score and rank the generated poses based on their predicted binding affinities.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between this compound and the amino acid residues of the PPO active site.

-

For resistance studies, repeat the docking procedure with the mutated PPO model (e.g., A212T) and compare the binding modes and energies to the wild-type enzyme.

Caption: Logical workflow for molecular docking of this compound with PPO.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This colorimetric assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

4.4.1. Reagents:

-

Extraction Buffer: 0.1% (w/v) Trichloroacetic acid (TCA).

-

TBA Reagent: 0.5% (w/v) Thiobarbituric acid (TBA) in 20% (w/v) TCA.

4.4.2. Procedure:

-

Harvest plant tissue (e.g., leaf discs) after treatment with this compound and a control (e.g., untreated or DMSO-treated).

-

Homogenize approximately 0.1 g of tissue in 1 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

To 0.5 mL of the supernatant, add 1.5 mL of TBA reagent.

-

Incubate the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction tubes on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).

-

Calculate the concentration of the MDA-TBA adduct using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹. The MDA concentration can be calculated as: MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ / (sample weight in g).

Conclusion

This compound is an effective herbicide that targets the essential plant enzyme protoporphyrinogen oxidase. Its mechanism of action involves the light-dependent accumulation of the photosensitizer protoporphyrin IX, which leads to the generation of reactive oxygen species and subsequent oxidative damage to cellular membranes. The emergence of resistance, as exemplified by the A212T mutation in Eleusine indica PPO1, underscores the importance of understanding the molecular interactions between herbicides and their targets. The experimental protocols provided in this guide offer a framework for further investigation into the efficacy of this compound and the development of novel PPO-inhibiting herbicides to combat resistance and improve weed management strategies.

A Comprehensive Technical Guide to the Chemical and Physical Properties of Oxadiazon for Solubility Testing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential chemical and physical properties of Oxadiazon, with a specific focus on its solubility characteristics. The information herein is intended to support researchers, scientists, and professionals in drug development and environmental science in designing and executing robust solubility testing protocols.

Chemical Identity and Physical Properties of this compound

This compound is a selective, pre-emergent herbicide used to control a variety of annual grasses and broadleaf weeds.[1][2] It is characterized as a white, odorless, crystalline solid.[3] Understanding its fundamental chemical and physical properties is crucial for developing appropriate handling, formulation, and testing procedures.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | [4] |

| CAS Number | 19666-30-9 | [5][6][7] |

| Molecular Formula | C₁₅H₁₈Cl₂N₂O₃ | [3][5][6][7] |

| Molecular Weight | 345.2 g/mol | [3][6] |

| Physical Form | White, odorless crystalline solid | [3] |

| Melting Point | 88-90 °C | [8][9][10] |

| Boiling Point | 417.0 ± 55.0 °C (Predicted) | [8] |

| Vapor Pressure | 1.15 x 10⁻⁷ mm Hg at 22 °C | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 4.80 | [3] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, environmental fate, and formulation efficacy. This compound is characterized by its low solubility in water and higher solubility in various organic solvents.

Aqueous Solubility

This compound has a very low solubility in water, which is a key factor in its environmental persistence and mobility.[1]

Table 2: Aqueous Solubility of this compound

| Temperature | pH | Solubility (mg/L) | Source |

| 24 °C | Not Specified | 0.7 | [3][8] |

| 20 °C | 7 | 0.57 | [11] |

| 20 °C | Not Specified | ~0.7 | [9] |

Solubility in Organic Solvents

This compound exhibits a wide range of solubilities in different organic solvents. This information is vital for selecting appropriate solvents for analytical methods, formulation development, and toxicity studies.

Table 3: Solubility of this compound in Various Organic Solvents at 20 °C

| Solvent | Solubility (g/L) | Source |

| Acetone | ~600 | [2][3][9] |

| Benzene | ~1000 | [2][3][9] |

| Chloroform | ~1000 | [2][3][9] |

| Cyclohexane | 200 | [2][3] |

| Ethanol | ~100 | [3][9] |

| Methanol | ~100 | [3][9] |

| Toluene | ~1000 | [3][9] |

| Carbon Tetrachloride | ~600 | [3][9] |

| Isophorone | ~600 | [3][9] |

| Methyl Ethyl Ketone | ~600 | [3][9] |

Experimental Protocols for Solubility Testing

Accurate determination of solubility requires standardized and validated experimental protocols. The following sections outline methodologies for determining the aqueous and organic solvent solubility of compounds like this compound.

Aqueous Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, "Water Solubility," is a widely accepted method.[1][3][8][11] It describes two primary methods: the Column Elution Method and the Flask Method.

Column Elution Method: This method is suitable for substances with low water solubility (< 10⁻² g/L), making it appropriate for this compound.[3][8]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, controlled rate. The eluate is collected and analyzed until the concentration of the substance in the eluate becomes constant, indicating that saturation has been reached.

-

Apparatus:

-

A temperature-controlled column with an inert support (e.g., glass wool, glass beads).

-

A pump for delivering a constant flow of water.

-

A system for collecting fractions of the eluate.

-

An analytical instrument for quantifying the concentration of the test substance (e.g., HPLC, GC-MS).

-

-

Procedure:

-

Coat the inert support material with an excess of this compound.

-

Pack the coated support into the column.

-

Pump distilled or deionized water through the column at a low flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction.

-

Continue the elution until the concentration of three consecutive fractions is within ± 30% of the mean. The plateau concentration is taken as the water solubility.

-

Flask Method: This method is suitable for substances with a solubility greater than 10⁻² g/L.[3][8]

-

Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

-

Apparatus:

-

A flask with a stirrer.

-

A constant temperature bath.

-

A filtration or centrifugation system to separate the solid and liquid phases.

-

An analytical instrument for concentration measurement.

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Agitate the mixture in a constant temperature bath for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

Allow the undissolved substance to settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous solution.

-

Organic Solvent Solubility Determination

A common method for determining the solubility of a substance in an organic solvent involves adding measured volumes of the solvent to a known mass of the test substance until complete dissolution is observed.

-

Principle: This is a titration-like method where the endpoint is the visual disappearance of the solid solute.

-

Apparatus:

-

A temperature-controlled vessel.

-

A calibrated burette or pipette for adding the solvent.

-

A magnetic stirrer.

-

-

Procedure:

-

Weigh a precise amount of this compound into the vessel.

-

Maintain the vessel at a constant temperature (e.g., 20 °C).

-

Gradually add the organic solvent from the burette while continuously stirring.

-

Observe the mixture for the point at which all the solid this compound has dissolved.

-

Record the volume of solvent added.

-

Calculate the solubility in g/L. A preliminary test with a smaller amount of substance can help to estimate the approximate solubility and refine the amount of substance to be used in the main test.

-

Visualizations

Experimental Workflow for Aqueous Solubility Testing

The following diagram illustrates a general workflow for determining the aqueous solubility of a compound like this compound, incorporating the decision-making process for selecting the appropriate method based on preliminary tests.

Caption: Workflow for Aqueous Solubility Determination.

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several interconnected factors. This diagram illustrates the logical relationships between the compound's intrinsic properties and the external conditions that dictate its solubility.

Caption: Key Factors Affecting this compound's Solubility.

References

- 1. oecd.org [oecd.org]

- 2. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 4. epa.gov [epa.gov]

- 5. oecd.org [oecd.org]

- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MT 181 - Solubility in organic solvents [cipac.org]

- 8. filab.fr [filab.fr]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Water Solubility | Scymaris [scymaris.com]

Ecotoxicological Profile of Oxadiazon in Aquatic Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological effects of the herbicide Oxadiazon on aquatic invertebrates. The information is compiled from peer-reviewed literature and regulatory documents, focusing on quantitative toxicity data, detailed experimental methodologies, and the underlying mechanisms of toxicity.

Executive Summary

This compound, a selective pre- and early post-emergence herbicide, functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). While effective for weed control, its persistence in aquatic environments raises concerns about its impact on non-target organisms, particularly invertebrates, which are crucial to aquatic ecosystem health. This document synthesizes the available data on this compound's toxicity to key aquatic invertebrate species, outlines the standardized protocols for its assessment, and explores the biochemical pathways affected by its mode of action.

Quantitative Ecotoxicity Data

The toxicity of this compound to aquatic invertebrates is typically assessed through acute and chronic exposure studies, yielding endpoints such as the median effective concentration (EC50), median lethal concentration (LC50), and no-observed-effect concentration (NOEC). The available data for representative aquatic invertebrate species are summarized below.

| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Classification | Reference |

| Daphnia magna (Water Flea) | Acute | 48 hours | EC50 (Immobilization) | > 2.4 | Moderately Toxic | [1] |

| Daphnia magna (Water Flea) | Chronic | 21 days | NOEC (Reproduction) | Not specified | - | [1] |

| Mysid Shrimp (Americamysis bahia) | Acute | 96 hours | LC50 | 0.27 | Highly Toxic | |

| Chironomus riparius (Midge Larva) | Chronic (Sediment) | 28 days | EC50 (Emergence) | Not specified | - |

Experimental Protocols

The assessment of this compound's ecotoxicity to aquatic invertebrates generally follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across studies.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test evaluates the acute toxicity of a substance on the mobility of Daphnia magna.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Duration: 48 hours.

-

Test System: Static or semi-static. In a static test, the daphnids are exposed to the same test solution for the entire duration. In a semi-static test, the test solution is renewed every 24 hours.

-

Test Concentrations: A range of concentrations of the test substance and a control.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

pH: Typically between 6.0 and 9.0.

-

Dissolved Oxygen: >3 mg/L.

-

Photoperiod: 16 hours light, 8 hours dark.

-

-

Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized (unable to swim) after 48 hours. Observations are also made at 24 hours.

-

Data Analysis: The EC50 is typically calculated using probit analysis or other suitable statistical methods.

Daphnia magna Reproduction Test (OECD 211)

This chronic test assesses the sublethal effects of a substance on the reproductive output of Daphnia magna.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Duration: 21 days.

-

Test System: Semi-static with daily or tri-weekly renewal of the test solutions.

-

Test Concentrations: At least five concentrations in a geometric series and a control.

-

Test Conditions: Similar to the acute test, with the addition of a feeding regime (e.g., algae).

-

Endpoints: The primary endpoint is the effect on reproduction (number of live offspring produced per parent animal). Other endpoints include parental mortality and growth. The NOEC and the lowest-observed-effect concentration (LOEC) are determined.

-

Data Analysis: Statistical comparison of the reproductive output in the treatment groups with the control group.

Sediment-Water Chironomid Toxicity Test (OECD 218 & 219)

These tests evaluate the effects of sediment-bound or waterborne chemicals on the development of chironomid larvae.

-

Test Organism: First instar larvae of Chironomus riparius.

-

Test Duration: 28 days.

-

Test System: Sediment-water systems. In OECD 218, the test substance is spiked into the sediment, while in OECD 219, it is introduced into the overlying water.

-

Test Concentrations: A range of concentrations and a control.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Feeding: A food source (e.g., TetraMin®) is provided.

-

-

Endpoints: The primary endpoints are the emergence rate and development time of the adult midges. Larval survival and growth can also be assessed.

-

Data Analysis: The ECx (e.g., EC10, EC20, EC50) for emergence is calculated, and the NOEC/LOEC for emergence and development rate are determined.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an aquatic invertebrate toxicity test, based on OECD guidelines.

Caption: Generalized workflow for aquatic invertebrate toxicity testing.

Signaling Pathways

The primary mechanism of this compound toxicity is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for the biosynthesis of heme and chlorophyll. This inhibition leads to the accumulation of protoporphyrinogen IX, which is then auto-oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause oxidative stress and cellular damage.

Caption: Proposed signaling pathway for this compound-induced toxicity.

Mechanism of Action and Sublethal Effects

As a PPO inhibitor, this compound disrupts a fundamental metabolic pathway. The resulting accumulation of protoporphyrin IX and subsequent generation of ROS can lead to a range of sublethal effects in aquatic invertebrates, even at concentrations below those causing acute lethality. These effects can include:

-

Oxidative Stress: The overproduction of ROS can overwhelm the antioxidant defense systems of an organism, leading to damage to lipids, proteins, and DNA. While direct studies on this compound's impact on specific antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in aquatic invertebrates are limited, this is a recognized effect of other pesticides that induce oxidative stress.

-

Reproductive Impairment: Chronic exposure to this compound may lead to reduced fecundity and other reproductive issues, as indicated by the need for chronic reproduction tests like OECD 211.

-

Growth Inhibition: Sublethal concentrations of this compound can negatively impact the growth and development of aquatic invertebrates, as assessed in chronic chironomid toxicity tests.

-

Behavioral Changes: While not a standard endpoint, sublethal toxicant exposure can alter the behavior of aquatic invertebrates, affecting their feeding, predator avoidance, and reproductive success.

Conclusion

The available data indicate that this compound poses a risk to aquatic invertebrates, with some species exhibiting high sensitivity. The primary mechanism of toxicity, PPO inhibition leading to oxidative stress, can result in a variety of sublethal effects that may have population-level consequences. Standardized testing protocols are crucial for accurately assessing the environmental risk of this compound. Further research is warranted to better understand the specific sublethal effects of this compound on a broader range of aquatic invertebrate species and to elucidate the detailed molecular responses to exposure. This will enable more robust ecological risk assessments and inform the development of strategies to mitigate the impact of this herbicide on aquatic ecosystems.

References

Carcinogenic Potential of Oxadiazon in Long-Term Rodent Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxadiazon, a widely used herbicide, has been subject to extensive toxicological evaluation, including long-term carcinogenicity bioassays in rodents. This technical guide provides a comprehensive overview of the carcinogenic potential of this compound as determined by these studies. The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on findings of increased incidence of hepatocellular adenomas and carcinomas in both rats and mice.[1][2] This guide synthesizes the available data on tumor incidence, details the experimental methodologies employed in these critical studies, and explores the potential mechanisms of action, including the role of peroxisome proliferation. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the subject.

Introduction

This compound is a pre-emergent and early post-emergent herbicide used for the control of broadleaf and grassy weeds in various agricultural and non-agricultural settings. Its toxicological profile has been rigorously assessed by regulatory agencies worldwide. A key area of concern has been its potential to induce tumors in mammals. This guide focuses on the long-term rodent carcinogenicity studies that form the primary basis for the cancer classification of this compound.

The primary target organ for this compound-induced toxicity, including carcinogenicity, has been identified as the liver.[1] Chronic exposure in both rats and mice has been shown to lead to the development of liver tumors.

Quantitative Analysis of Carcinogenicity Studies

Long-term dietary studies in both rats and mice have demonstrated the carcinogenic potential of this compound. The most significant findings are the increased incidence of hepatocellular adenomas and carcinomas. While the full, detailed quantitative data from the primary studies are not publicly available, this section summarizes the key findings from regulatory reviews.

The cancer slope factor (Q1*), a measure of carcinogenic potency, has been calculated by the U.S. EPA to be 7.11 x 10⁻² (mg/kg/day)⁻¹ based on the combined incidence of liver adenomas and carcinomas in male ICR-JCL mice.[2]

Table 1: Summary of Carcinogenicity Findings for this compound in Rodent Studies

| Species | Strain | Key Findings | Target Organ | U.S. EPA Cancer Classification |

| Mouse | ICR-JCL | Increased incidence of hepatocellular adenoma and carcinoma in males. | Liver | Likely to be Carcinogenic to Humans |

| Rat | Not Specified in available documents | Increased incidence of hepatocellular adenoma and carcinoma. | Liver | Likely to be Carcinogenic to Humans |

Table 2: Quantitative Data from this compound Carcinogenicity Studies (Data Availability is Limited)

| Species | Sex | Exposure Route | Dosing | Tumor Type | Incidence |

| Mouse | Male | Dietary | Chronic | Hepatocellular Adenoma and/or Carcinoma | Statistically significant increase at relevant doses. Specific incidence rates are not publicly available. |

| Rat | Male/Female | Dietary | Chronic | Hepatocellular Adenoma and Carcinoma | Increased incidence observed. Specific incidence rates are not publicly available. |

Experimental Protocols

The long-term carcinogenicity studies of this compound were conducted following standardized protocols for rodent bioassays. While the specific details of the individual studies are not fully accessible, the following outlines the generally accepted methodology for such experiments.

General Rodent Carcinogenicity Bioassay Protocol

-

Test Animals: Typically, studies are conducted in two rodent species, commonly Sprague-Dawley or Fischer 344 rats and CD-1 or B6C3F1 mice. Equal numbers of male and female animals are used in each group.

-

Group Size: A standard guideline is to use at least 50 animals per sex per group.

-

Dosing: The test substance is administered in the diet for a major portion of the animal's lifespan (typically 18-24 months for mice and 24 months for rats). At least three dose levels (low, mid, and high) and a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined in shorter-term range-finding studies.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and all organs and tissues are examined macroscopically. Tissues are preserved, and histopathological examinations are conducted, with a particular focus on the target organs identified in subchronic studies.

Specifics of the this compound Studies

The key long-term studies on this compound were a combined chronic feeding/oncogenicity study in rats and a carcinogenicity study in mice. The administration of this compound was through the diet.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for a Rodent Carcinogenicity Bioassay

The following diagram illustrates the typical workflow for a two-year rodent carcinogenicity bioassay.

References

Molecular structure and CAS number for Oxadiazon identification

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential data and methodologies required for the accurate identification of Oxadiazon, a selective, pre-emergent herbicide. The document details its molecular structure, CAS number, physicochemical properties, and the analytical techniques pivotal for its characterization.

Chemical Identity and Structure

Accurate identification begins with fundamental chemical identifiers. This compound is registered under the CAS number 19666-30-9.[1][2][3][4] Its molecular formula is C15H18Cl2N2O3, with a molecular weight of approximately 345.22 g/mol .[1][2][4][5]

The chemical structure of this compound features a substituted phenyl group attached to an oxadiazole ring. The IUPAC name is 5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one.[5]

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

A summary of key identifiers is provided in the table below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 19666-30-9[3] |

| Molecular Formula | C15H18Cl2N2O3[2][3] |

| Molecular Weight | 345.22 g/mol [2][4][5] |

| IUPAC Name | 5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one[5] |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl[3][5] |

| InChI | InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3[3][5] |

| InChIKey | CHNUNORXWHYHNE-UHFFFAOYSA-N[3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and analysis. It is a white to light brown crystalline solid.[6][7] It exhibits very low solubility in water but is soluble in various organic solvents.[6][8][9]

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Appearance | White, odorless, non-hygroscopic crystals[9] |

| Melting Point | 88-90 °C[1][3][9] |

| Boiling Point | 417.0 ± 55.0 °C (Predicted)[1] |

| Water Solubility | 0.7 mg/L (at 24 °C)[1][8] |

| Vapor Pressure | 3.65E-07 mmHg (at 25 °C)[1] |

| Henry's Law Constant | 7 x 10⁻⁸ atm-m³/mol (Estimated)[5][7] |

| XLogP3 | 4.8[5] |

Experimental Protocols for Identification

The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry or other detectors.

GC-MS is a highly sensitive and specific method for the determination of this compound residues in environmental and biological samples.[10][11]

Methodology:

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [10]

-

For liquid samples (e.g., water, wine, urine), a polydimethylsiloxane (B3030410) (PDMS) fiber is exposed to the headspace of the sample under optimized conditions (e.g., temperature, time).[10]

-

For soil samples, a slurry is created by mixing the soil with water, and the SPME fiber is suspended in the headspace above the mixture.[10]

-

The analytes adsorb to the fiber, which is then thermally desorbed in the GC injector.

-

-

Sample Preparation (Solvent Extraction for Cereals): [11]

-

Extract the sample with a 1:1 (v/v) mixture of benzene (B151609) and hexane.[11]

-

Perform a clean-up step using a solid-phase extraction (SPE) column (e.g., Supelclean LC-Alumina-N).[11]

-

-

GC-MS Conditions:

-

Injector: Splitless mode.

-

Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Oven Temperature Program: A gradient program to ensure separation from matrix components.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of this compound.[10]

-

-

Detection Limits: Limits of detection can reach as low as 0.005 mg/kg in cereals and ≤0.02 ng/mL in liquid samples.[10][11]

HPLC with UV detection is a robust and precise method for determining this compound in commercial pesticide formulations.[12][13]

Methodology: [12]

-

Sample Preparation:

-

Dilute the emulsifiable concentrate sample with acetonitrile (B52724) to bring the concentration within the calibration range.

-

Filter the diluted sample through a 0.22 µm filter before injection.[13]

-

-

HPLC Conditions:

-

Quantification: An external calibration curve is established using standard solutions of this compound in acetonitrile.[12] The theoretical limit of detection is approximately 0.02 µg/mL.[12][13]

Visualization of Identification & Synthesis Workflows

To aid researchers, the following diagrams illustrate the logical workflow for identifying an unknown compound as this compound and a representative synthesis pathway.

Caption: Logical workflow for the identification of this compound.

Caption: Simplified synthesis pathway for this compound.[14]

References

- 1. This compound [chembk.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. achemtek.com [achemtek.com]

- 5. This compound | C15H18Cl2N2O3 | CID 29732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: A Pre-Emergent Herbicide for Weed Control [jindunchemical.com]

- 7. echemi.com [echemi.com]

- 8. Herbicide this compound 95%TC, 98%TC CAS 19666-30-9 - this compound, Weedicide | Made-in-China.com [m.made-in-china.com]

- 9. This compound [drugfuture.com]

- 10. Determination of this compound residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Determination of this compound residues in cereals by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. This compound (Ref: RP 17623 ) [sitem.herts.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxadiazon, a member of the oxadiazole chemical family, is a widely utilized herbicide for the pre-emergent and early post-emergent control of annual grasses and broadleaf weeds. Its herbicidal activity stems from the specific inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. This guide provides a comprehensive technical overview of the primary mode of action of this compound as a PPO inhibitor, detailing the biochemical cascade it triggers, quantitative measures of its inhibitory efficacy, relevant experimental protocols, and known mechanisms of resistance.

Introduction: The Tetrapyrrole Biosynthesis Pathway and Protoporphyrinogen Oxidase (PPO)

The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in plants, responsible for the synthesis of essential molecules such as chlorophylls (B1240455) and hemes. Protoporphyrinogen oxidase (PPO), also known as protox, is a flavoprotein that catalyzes the penultimate step in this pathway: the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1] This reaction is a six-electron oxidation and is crucial for the continued production of chlorophyll (B73375) and heme, which are vital for photosynthesis and cellular respiration, respectively. In plants, PPO is localized in both the chloroplasts (PPO1) and mitochondria (PPO2).[2][3]

Primary Mode of Action of this compound

The primary mode of action of this compound is the competitive inhibition of the PPO enzyme.[4] By binding to the active site of PPO, this compound blocks the conversion of Protogen IX to Proto IX. This inhibition leads to a cascade of cytotoxic events, ultimately resulting in plant death.

Accumulation of Protoporphyrinogen IX and Formation of Protoporphyrin IX

Inhibition of PPO by this compound causes the accumulation of its substrate, Protogen IX, within the plastids.[5] This excess Protogen IX leaks from the plastids into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation of Protogen IX to Proto IX occurs, a reaction that is significantly less controlled than the enzymatic conversion within the plastids.[5]

Photosensitization and Oxidative Stress

Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂).[5][6] This singlet oxygen and other reactive oxygen species (ROS) initiate a cascade of lipid peroxidation reactions within cellular membranes, including the plasma membrane and tonoplast.

Membrane Disruption and Cellular Death

The extensive lipid peroxidation leads to a loss of membrane integrity, causing cellular leakage, disruption of cellular compartmentalization, and ultimately, rapid cell death.[5] The visible symptoms in susceptible plants include wilting, necrosis, and desiccation, which typically appear within hours of exposure to light following treatment.

Quantitative Analysis of this compound Efficacy

The inhibitory potency of this compound against PPO and its effect on Proto IX accumulation have been quantified in various studies.

| Parameter | Value | Target Enzyme/Organism | Reference |

| Ki | 27 nM | Nicotiana tabacum PPO (NtPPO) | [7] |

| IC50 | ~10 µM | Human PPO (hPPO) | [8] |

| Protoporphyrin IX Accumulation | Positive Correlation with Herbicidal Damage | Cucumis sativus (Cucumber) | [5][6] |

Experimental Protocols

In Vitro PPO Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against PPO.

Materials:

-

Isolated PPO enzyme (from plant mitochondria or chloroplasts, or a recombinant source)

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 0.1% (v/v) Tween 80)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrofluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound.

-

Add the isolated PPO enzyme to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, Protogen IX.

-

Monitor the increase in fluorescence resulting from the formation of Proto IX over time. The excitation and emission wavelengths for Proto IX are typically around 405 nm and 635 nm, respectively.

-

The rate of reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.

Quantification of Protoporphyrin IX Accumulation in Plant Tissue

This protocol is adapted from the methodology described by Becerril & Duke (1989) for the quantification of Proto IX in cucumber cotyledons.[5][6]

Materials:

-

Plant tissue (e.g., cucumber cotyledon discs)

-

Treatment solution containing the PPO inhibitor (e.g., this compound)

-

Homogenization solvent (e.g., acetone:0.1 N NH4OH, 9:1 v/v)

-

HCl

-

Spectrofluorometer

-

Protoporphyrin IX standard

Procedure:

-

Incubate plant tissue discs in the treatment solution in the dark for a period sufficient to allow for Proto IX accumulation (e.g., 20 hours).

-

Homogenize the treated tissue in the homogenization solvent.

-

Centrifuge the homogenate to pellet the cell debris.

-

Partition the supernatant with hexane to remove chlorophyll.

-

Extract the Proto IX from the aqueous phase into an acidic solution (e.g., by adding HCl).

-

Measure the fluorescence of the acidic phase using a spectrofluorometer (excitation ~405 nm, emission ~635 nm).

-

Quantify the amount of Proto IX by comparing the fluorescence to a standard curve generated with known concentrations of a Proto IX standard.

Visualizing the Mode of Action and Experimental Workflows

References

- 1. [PDF] Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides. | Semantic Scholar [semanticscholar.org]

- 2. A novel mutation A212T in chloroplast Protoporphyrinogen oxidase (PPO1) confers resistance to PPO inhibitor this compound in Eleusine indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Genesis of a Pre-Emergent Herbicide: A Technical History of Oxadiazon

An in-depth guide to the initial discovery, development, and core scientific principles of the herbicide Oxadiazon, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a selective, pre-emergent herbicide, has been a significant tool in weed management for agriculture and horticulture since its introduction. Developed and introduced by the French company Rhône-Poulenc in 1969, its journey from laboratory synthesis to commercial application is a testament to the systematic evaluation of chemical compounds for biological activity. This technical guide delves into the initial discovery and development history of this compound, presenting its physicochemical properties, detailing the experimental protocols for its synthesis and biological evaluation, and visualizing its mechanism of action and development timeline. The core of this compound's efficacy lies in its inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death in susceptible weeds.

Discovery and Development History

The quest for novel herbicides in the mid-20th century led researchers at Rhône-Poulenc to explore various heterocyclic chemical families. Their investigation into the oxadiazole class of compounds culminated in the synthesis of this compound, identified by the code number RP 17623. The initial patent for this compound was filed in the mid-1960s, with the herbicide being officially introduced to the market in 1969.

The development of this compound followed a structured pipeline, beginning with the initial synthesis and screening of related compounds for herbicidal activity. Promising candidates, including the precursor to this compound, would have undergone rigorous greenhouse and then small-scale field trials to determine their efficacy against a spectrum of weed species and their selectivity towards various crops.

Following successful efficacy trials, the development process would have moved into toxicological and environmental fate studies to ensure the compound's safety for applicators, consumers, and the environment. These studies, conducted in accordance with the regulatory standards of the time, were crucial for obtaining registration for commercial use. In the United States, this compound was first registered for use in 1978. Over the years, its use has been predominantly in turf, ornamentals, and various agricultural crops for the control of annual grasses and broadleaf weeds.

Below is a simplified representation of the development and registration timeline for this compound.

Physicochemical and Toxicological Profile

The efficacy and environmental behavior of a herbicide are largely dictated by its physicochemical properties. This compound is a crystalline solid with low water solubility and a high octanol-water partition coefficient, indicating its tendency to adsorb to soil particles. A summary of its key properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | [1] |

| CAS Registry Number | 19666-30-9 | [1] |

| Molecular Formula | C₁₅H₁₈Cl₂N₂O₃ | [2] |

| Molecular Weight | 345.22 g/mol | [2] |

| Appearance | White to light brown crystalline solid | [2] |

| Melting Point | 88-90 °C | [2] |

| Water Solubility | 0.7 mg/L at 24 °C | [2] |

| Vapor Pressure | 3.65 x 10⁻⁷ mmHg at 25 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.80 | [1] |

The toxicological profile of this compound has been extensively studied to assess its potential risks to non-target organisms. It exhibits low acute toxicity to mammals via oral and dermal routes. The following table summarizes key toxicological data.

Table 2: Toxicological Data for this compound

| Study Type | Species | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD₅₀ | >5,000 mg/kg | [3] |

| Acute Dermal Toxicity | Rabbit | LD₅₀ | >2,000 mg/kg | [3] |

| Acute Inhalation Toxicity | Rat | LC₅₀ | >200,000 mg/m³ | [1] |

| Acute Toxicity to Birds (Oral) | Mallard Duck | LD₅₀ | 1,040 mg/kg | [3] |

| Acute Toxicity to Fish | Bluegill Sunfish | LC₅₀ (96 hr) | 0.88 mg/L | [3] |

| Acute Toxicity to Aquatic Invertebrates | Daphnia magna | EC₅₀ (48 hr) | 2.2 mg/L | [3] |

Experimental Protocols

Chemical Synthesis of this compound

The industrial synthesis of this compound typically starts from 2,4-dichlorophenol (B122985). While several patented methods exist, a common pathway involves the formation of a key intermediate, 2,4-dichloro-5-isopropoxyaniline, which is then further reacted to form the final oxadiazole ring structure.

Protocol for a Representative Synthesis Pathway:

-

Etherification: 2,4-dichlorophenol is reacted with an isopropylating agent, such as isopropyl bromide, in the presence of a base to form 2,4-dichloro-1-isopropoxybenzene.

-

Nitration: The resulting ether is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the benzene (B151609) ring, yielding 2,4-dichloro-5-isopropoxynitrobenzene.

-

Reduction: The nitro group is then reduced to an amine using a reducing agent like iron in the presence of an acid, or through catalytic hydrogenation, to produce 2,4-dichloro-5-isopropoxyaniline.

-

Diazotization and Hydrazinolysis: The aniline (B41778) derivative is diazotized with sodium nitrite (B80452) and hydrochloric acid, followed by reduction to form the corresponding hydrazine (B178648).

-

Acylation: The hydrazine is acylated with pivaloyl chloride (trimethylacetyl chloride) to form a hydrazide.

-

Cyclization: The final step involves the cyclization of the hydrazide using a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, methyl chloroformate) to form the 1,3,4-oxadiazolin-5-one ring of this compound.[4][5][6][7]

The following diagram illustrates a plausible synthetic route for this compound.

Herbicidal Efficacy Bioassay (Representative Protocol)

To determine the pre-emergent herbicidal activity of this compound during its development, greenhouse bioassays would have been conducted. The following is a representative protocol based on the OECD Guideline 208 for Terrestrial Plant Toxicity Tests, adapted for the likely practices of the era.[8][9]

-

Plant Species Selection: A range of monocotyledonous (e.g., crabgrass, barnyardgrass) and dicotyledonous (e.g., pigweed, lambsquarters) weed species, along with representative crop species, would be selected.

-

Soil Preparation and Treatment: A standardized soil mix is prepared and placed in pots. This compound, formulated as an emulsifiable concentrate or granular product, is applied to the soil surface at various rates (e.g., 0.5, 1, 2, 4 kg/ha ).

-

Sowing: Seeds of the selected plant species are sown at a uniform depth in the treated pots.

-

Growth Conditions: The pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.

-

Evaluation: After a set period (e.g., 21 days), the plants are evaluated for emergence, visual injury (phytotoxicity), and biomass (shoot and root dry weight) compared to untreated controls. The data is used to determine the dose-response relationship and the concentration that causes 50% inhibition of growth (GR₅₀).[10][11]

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Representative Protocol)

The mechanism of action of this compound as a PPO inhibitor would have been elucidated through in vitro enzyme assays. The following is a representative protocol.[12][13]

-

Enzyme Extraction: PPO is extracted and partially purified from a plant source, such as etiolated seedlings (e.g., barley, corn).

-

Substrate Preparation: The substrate, protoporphyrinogen IX, is prepared by the reduction of protoporphyrin IX.

-

Assay Conditions: The assay is conducted in a buffered solution containing the enzyme extract and a range of this compound concentrations.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, protoporphyrinogen IX. The activity of PPO is determined by measuring the rate of formation of the product, protoporphyrin IX, which can be quantified spectrophotometrically or fluorometrically.

-

Data Analysis: The inhibition of PPO activity by this compound is calculated, and the concentration of this compound that causes 50% inhibition of the enzyme activity (I₅₀) is determined.

Mode of Action: Inhibition of Protoporphyrinogen Oxidase

This compound is classified as a Group 14 (USA) or Group E (Global) herbicide, which acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls (B1240455) and hemes.

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate leaks from the chloroplast into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen causes rapid peroxidation of lipids in cellular membranes, leading to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This light-dependent cell death is characteristic of PPO-inhibiting herbicides.

Conclusion

The discovery and development of this compound by Rhône-Poulenc represent a significant advancement in the field of chemical weed control. Its unique mode of action as a PPO inhibitor provides effective pre-emergent control of a wide range of weeds. The journey from its initial synthesis to its current use underscores the importance of a multidisciplinary approach, integrating organic chemistry, plant physiology, toxicology, and environmental science. This technical guide has provided an in-depth overview of the foundational science behind this compound, offering valuable insights for researchers and professionals in the ongoing development of new and improved crop protection solutions.

References

- 1. This compound | C15H18Cl2N2O3 | CID 29732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. CN112679378A - Preparation method of this compound intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google Patents [patents.google.com]

- 5. CN106336385A - this compound synthesis method - Google Patents [patents.google.com]

- 6. CN104327010A - Synthesis technology of this compound - Google Patents [patents.google.com]

- 7. CN103641790A - Synthetic method of this compound - Google Patents [patents.google.com]

- 8. ia801304.us.archive.org [ia801304.us.archive.org]

- 9. testinglab.com [testinglab.com]

- 10. labelsds.com [labelsds.com]

- 11. controlsolutionsinc.com [controlsolutionsinc.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Core: A Scaffolding for Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole (B1194373) nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological potential of the 1,3,4-oxadiazole core, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives

The inherent chemical properties of the 1,3,4-oxadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its role as a versatile pharmacophore.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, making them attractive candidates for the development of novel therapeutic agents.[2][3]

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity against various cancer cell lines.[4][5] These derivatives exert their antiproliferative effects through diverse mechanisms of action, including the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer progression.[6][7][8]

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit a range of enzymes crucial for cancer cell survival and proliferation. These include:

-

Histone Deacetylases (HDACs): By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[6][9]

-

Telomerase: Inhibition of telomerase, an enzyme that maintains the length of telomeres, can lead to cellular senescence and death in cancer cells.[6]

-

Thymidylate Synthase: As inhibitors of this enzyme, they can disrupt the synthesis of DNA precursors, thereby halting cell division.[10]

-

Topoisomerase II: Interference with this enzyme leads to DNA damage and apoptosis.[6]

-

-

Signaling Pathway Modulation:

-

NF-κB Signaling Pathway: Aberrant activation of the NF-κB pathway is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been found to inhibit this pathway, leading to a reduction in the expression of pro-survival and pro-inflammatory genes.[11][12]

-

STAT3 Signaling Pathway: The STAT3 pathway is another critical regulator of cell growth and survival that is often dysregulated in cancer. Inhibition of this pathway by 1,3,4-oxadiazole compounds represents a promising therapeutic strategy.[13]

-

Growth Factor Receptor Inhibition: Some derivatives have been shown to inhibit growth factor receptors like EGFR and VEGFR, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis.[10][13]

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 1,3,4-oxadiazole derivatives have demonstrated significant potential in this area, with reported antibacterial, antifungal, and antiviral activities.[14][15][16]

-

Antibacterial Activity: Numerous studies have reported the efficacy of 1,3,4-oxadiazole compounds against a range of Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14][17] The antimicrobial action is partly attributed to the toxophoric -N=C-O- linkage, which can react with microbial cellular components.[17]

-

Antifungal Activity: Derivatives of the 1,3,4-oxadiazole core have also shown promising antifungal activity against various fungal pathogens, including Candida albicans.[18][19] The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes essential for fungal cell wall synthesis, such as ergosterol (B1671047) biosynthesis.[14]

-